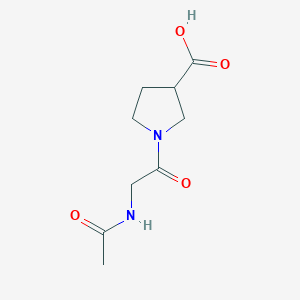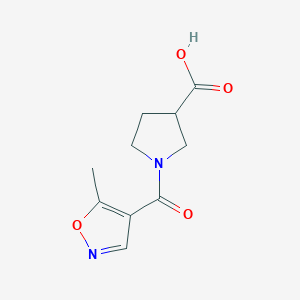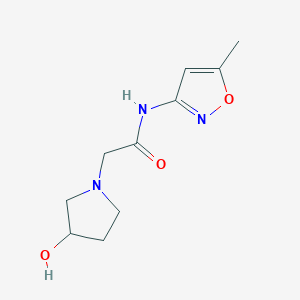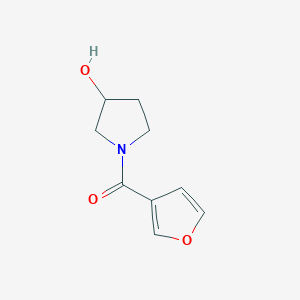
1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrrolidine derivatives are known to be involved in various chemical reactions. For instance, the Knoevenagel condensation is a reaction that involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid and its derivatives, such as piracetam, have garnered interest due to their wide range of pharmacological activities. Piracetam, a cyclic derivative of γ-aminobutyric acid, is known for enhancing learning, memory, brain metabolism, and cognitive abilities. Its synthesis methods and biological activities have been explored, showing promising effects in managing diseases like alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury (Dhama, Sucheta, Kumar, Verma, & Kumar, 2021).
Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring, a core structure in many biologically active compounds, is utilized extensively in medicinal chemistry. Its saturation and the presence of sp3-hybridized carbon atoms allow for efficient exploration of pharmacophore space, contributing to the molecule's stereochemistry and increasing its three-dimensional coverage. This versatility leads to selective target activity, where modifications to the pyrrolidine ring result in compounds with varied biological profiles. These modifications include synthesis from different cyclic or acyclic precursors and functionalization of preformed rings, emphasizing the impact of stereochemistry on drug efficacy (Li Petri et al., 2021).
Metabolism of Aspartyl Moiety
Research on aspartame, a compound structurally related to this compound, has shed light on the metabolism of the aspartyl moiety. It is hydrolyzed in the gut to yield aspartic acid, phenylalanine, and methanol. This review detailed the metabolic pathways of aspartate, emphasizing its conversion to CO2 or incorporation into body constituents. Such studies contribute to understanding the metabolic fate of compounds containing the aspartyl group and their potential impact on human health (Ranney & Oppermann, 1979).
Safety and Hazards
The safety data sheet for a related compound, pyrrolidine-3-carboxylic acid, indicates that it causes serious eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of eye contact, it is advised to rinse cautiously with water for several minutes and seek medical attention .
Propiedades
IUPAC Name |
1-(2-acetamidoacetyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-6(12)10-4-8(13)11-3-2-7(5-11)9(14)15/h7H,2-5H2,1H3,(H,10,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIASRTCTTGNTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline](/img/structure/B1468581.png)


![1-[2-(1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468585.png)



![7-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1468593.png)



![N-[2-(3-hydroxypyrrolidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1468598.png)

![4-{2-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-ethyl}-phenylamine](/img/structure/B1468603.png)
